Methyl 4-chloro-5-methoxypicolinate
Overview
Description
Methyl 4-chloro-5-methoxypicolinate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the fourth position and a methoxy group at the fifth position on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-methoxypicolinate can be synthesized through several methods. One common method involves the esterification of 4-chloro-5-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the chlorination of methyl 5-methoxypicolinate using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-methoxypicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinates depending on the nucleophile used.
Oxidation: Formation of 4-chloro-5-hydroxypicolinate or 4-chloro-5-formylpicolinate.
Reduction: Formation of 4-chloro-5-methoxypicolinyl alcohol.
Scientific Research Applications
Methyl 4-chloro-5-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Methyl 4-chloro-5-methoxypicolinate can be compared with other picolinic acid derivatives such as:
Methyl 4-chloropicolinate: Lacks the methoxy group, which may result in different reactivity and biological activity.
Methyl 5-methoxypicolinate: Lacks the chloro group, which can affect its chemical properties and applications.
Methyl 4-bromo-5-methoxypicolinate: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and interactions.
The presence of both chloro and methoxy groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various chemical and biological applications.
Properties
IUPAC Name |
methyl 4-chloro-5-methoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGTBHKRNGCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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